2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure. This compound features a 7-oxabicyclo[2.2.1]heptane moiety fused to a cyclopropane ring, with a carboxylic acid functional group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . This intermediate can then be further functionalized through various organic reactions to introduce the cyclopropane ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these processes is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In organic chemistry, 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound’s properties are leveraged for the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The compound’s bicyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic core but lacks the cyclopropane and carboxylic acid groups.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring and carboxylic acid but lacks the bicyclic structure.
Norbornane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is unique due to its combination of a bicyclic core with a cyclopropane ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2229547-53-7 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.